

Avanafil-d4 CAS number 330784-47-9

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Compound of Interest		
Compound Name:	Avanafil-d4	
Cat. No.:	B12364644	Get Quote

An In-Depth Technical Guide to **Avanafil-d4** (CAS No. 330784-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil (CAS: 330784-47-9) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED). It is distinguished by its rapid onset of action, with a time to maximum plasma concentration of approximately 30-45 minutes. **Avanafil-d4** (CAS: 330784-47-9 for the unlabelled parent compound, with specific isotopic labeling) is the deuterated analog of Avanafil. The incorporation of four deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the technical data, mechanism of action, and analytical applications of **Avanafil-d4**.

Physicochemical and Pharmacological Properties

Avanafil-d4 shares its core chemical structure and pharmacological properties with Avanafil. The primary difference lies in the isotopic substitution, which is critical for its application in analytical chemistry but does not significantly alter its biological activity.

Data Summary

The key quantitative data for Avanafil and its deuterated analog are summarized below for easy comparison.



Table 1: Physicochemical Properties

Property	Avanafil	Avanafil-d4
CAS Number	330784-47-9	330784-47-9 (Unlabelled)
Chemical Name	(S)-4-((3-chloro-4- methoxybenzyl)amino)-2-(2- (hydroxymethyl)pyrrolidin-1-yl)- N-(pyrimidin-2- ylmethyl)pyrimidine-5- carboxamide	(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Molecular Formula	C23H26CIN7O3	C23H22D4ClN7O3

| Molecular Weight | 483.95 g/mol | 487.98 g/mol |

Table 2: Key Pharmacokinetic Parameters of Avanafil (in Humans)

Parameter	Value	Reference
Time to Max. Concentration (T_{max})	30-45 minutes	
Terminal Elimination Half-Life (t1/2)	~5–17 hours	
Plasma Protein Binding	~99%	
Metabolism	Primarily Hepatic via CYP3A4	
Excretion	Feces (~62%), Urine (~21%) as metabolites	

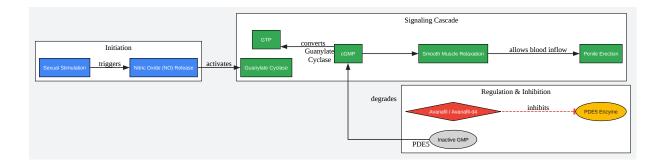
| In Vitro IC50 for PDE5 | 5.2 nM | |

Mechanism of Action

Avanafil enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.



- Sexual Stimulation: The process begins with sexual stimulation, which triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.
- Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.
- cGMP Production: Activated guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Smooth Muscle Relaxation: Elevated levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow into the penile tissues.
- Erection: This increased blood flow results in an erection.
- Role of PDE5 and Avanafil: The PDE5 enzyme is responsible for the degradation of cGMP to inactive GMP, which terminates the erection. Avanafil inhibits this degradation, thereby prolonging the action of cGMP and enhancing the erectile response in the presence of sexual stimulation.



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Caption: Mechanism of Action of Avanafil as a PDE5 Inhibitor.

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of Av

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